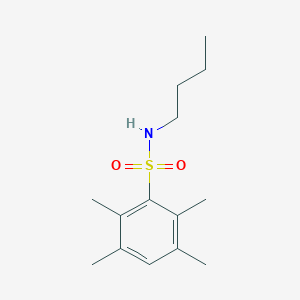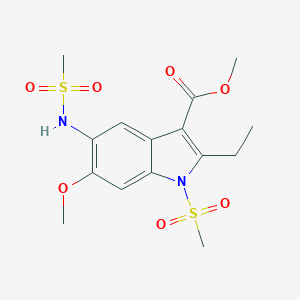![molecular formula C25H29N3O4S B257486 N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide](/img/structure/B257486.png)
N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide, also known as DMTX, is a chemical compound that belongs to the isoxazole class of compounds. DMTX has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
Wirkmechanismus
The mechanism of action of N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer growth and inflammation. N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation. N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide has also been found to inhibit the activity of certain signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide has been found to exhibit a wide range of biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation and pain, and the modulation of immune responses. N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide has been found to induce apoptosis, or programmed cell death, in cancer cells, which can help to prevent the growth and spread of cancer. N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide has also been found to reduce inflammation and pain by inhibiting the production of pro-inflammatory molecules, such as prostaglandins. Additionally, N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide has been found to modulate immune responses by inhibiting the activity of certain immune cells, such as T cells and macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide has several advantages for use in lab experiments, including its high purity and stability, its potent biological activity, and its ability to target multiple pathways involved in cancer growth and inflammation. However, there are also some limitations to using N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide in lab experiments, including its high cost and the need for specialized equipment and expertise to synthesize and handle the compound safely.
Zukünftige Richtungen
There are several future directions for research on N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide, including the development of more efficient and cost-effective synthesis methods, the optimization of dosing and delivery methods for clinical use, and the exploration of potential synergistic effects with other anti-cancer and anti-inflammatory agents. Additionally, further research is needed to fully understand the mechanism of action of N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide and its potential for use in the treatment of other diseases.
Synthesemethoden
The synthesis of N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide can be achieved through a multi-step process that involves the reaction of 4-(dimethylamino)benzaldehyde with 3,4-dimethylphenylacetonitrile to form an intermediate compound. This intermediate compound is then reacted with thioacetic acid to form the final product, N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide. The synthesis of N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and pain. In cancer research, N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide has been found to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and prostate cancer cells. N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide has also been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Eigenschaften
Produktname |
N-[4-(dimethylamino)benzyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)isoxazole-3-carboxamide |
|---|---|
Molekularformel |
C25H29N3O4S |
Molekulargewicht |
467.6 g/mol |
IUPAC-Name |
N-[[4-(dimethylamino)phenyl]methyl]-5-(3,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C25H29N3O4S/c1-17-5-8-20(13-18(17)2)24-14-23(26-32-24)25(29)28(22-11-12-33(30,31)16-22)15-19-6-9-21(10-7-19)27(3)4/h5-10,13-14,22H,11-12,15-16H2,1-4H3 |
InChI-Schlüssel |
LNBSIFOYRQHNEV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=C(C=C3)N(C)C)C4CCS(=O)(=O)C4)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=C(C=C3)N(C)C)C4CCS(=O)(=O)C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-ethyl-1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-1H-indole-3-carboxylate](/img/structure/B257405.png)
![N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide](/img/structure/B257407.png)


![Methyl 4-[2-(6-fluoro-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B257422.png)
![(4E)-4-[(5-chloro-2-hydroxyphenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B257425.png)
![1-(4-Tert-butylphenyl)-6-methoxy-2-[2-(4-morpholinyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257428.png)
![2-bromo-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B257430.png)

![N-(3-methoxypropyl)-2-[(3-methylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257432.png)
![Allyl 2-({[5-chloro-2-(methylsulfanyl)-4-pyrimidinyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B257435.png)
![2-Tert-butyl-5-[(4-methylphenyl)sulfanyl]-1,3-oxazole-4-carbonitrile](/img/structure/B257437.png)
![2-{[(2-chlorophenoxy)acetyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B257438.png)
![1-(5-chloro-2-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B257442.png)